N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide
CAS No.: 954026-23-4
Cat. No.: VC5032939
Molecular Formula: C23H27N3O5
Molecular Weight: 425.485
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954026-23-4 |
|---|---|
| Molecular Formula | C23H27N3O5 |
| Molecular Weight | 425.485 |
| IUPAC Name | N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
| Standard InChI | InChI=1S/C23H27N3O5/c27-22(23(28)25-18-7-8-19-20(15-18)31-14-13-30-19)24-9-4-10-26-11-12-29-21(16-26)17-5-2-1-3-6-17/h1-3,5-8,15,21H,4,9-14,16H2,(H,24,27)(H,25,28) |
| Standard InChI Key | KNRRABRWGGRAQL-UHFFFAOYSA-N |
| SMILES | C1COC(CN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Introduction
Potential Applications
Compounds with similar frameworks have been studied for:
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Enzyme Inhibition: Benzodioxin derivatives have shown inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase, which are targets for Alzheimer’s disease and diabetes, respectively .
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Anti-inflammatory Activity: Morpholine-containing compounds have demonstrated activity in molecular docking studies targeting inflammatory pathways like 5-lipoxygenase (5-LOX) .
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Anticancer Potential: Amide linkages in bioactive molecules often enhance binding affinity to protein targets involved in cancer progression .
Synthesis Pathway
While the exact synthesis of this compound is not detailed in the results, a general approach involves:
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Reacting a benzodioxin derivative with an amine-containing morpholine precursor.
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Coupling through an ethanediamide linker using reagents like carbodiimides (e.g., EDCI) under controlled conditions.
Biological Evaluation
To assess its potential as a therapeutic agent:
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In Silico Studies: Molecular docking can predict interactions with key enzymes or receptors.
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In Vitro Assays: Testing against cell lines or isolated enzymes to determine IC50 values.
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Pharmacokinetics: Evaluating solubility, stability, and metabolic pathways.
Table of Related Compounds
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